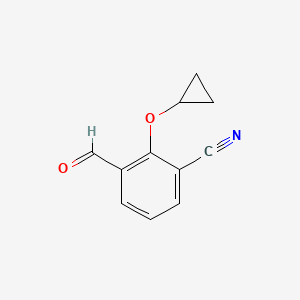

2-Cyclopropoxy-3-formylbenzonitrile

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H9NO2 |

|---|---|

分子量 |

187.19 g/mol |

IUPAC 名称 |

2-cyclopropyloxy-3-formylbenzonitrile |

InChI |

InChI=1S/C11H9NO2/c12-6-8-2-1-3-9(7-13)11(8)14-10-4-5-10/h1-3,7,10H,4-5H2 |

InChI 键 |

BEORDSIELLZWPT-UHFFFAOYSA-N |

规范 SMILES |

C1CC1OC2=C(C=CC=C2C#N)C=O |

产品来源 |

United States |

Reactivity and Derivatization Strategies of 2 Cyclopropoxy 3 Formylbenzonitrile

Transformations and Reactions Involving the Formyl Moiety

The aldehyde (formyl) group is a key site for a variety of chemical transformations, serving as an electrophilic center and a precursor for other functional groups.

The formyl group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel condensations. These reactions are fundamental in elongating the carbon chain and introducing new functionalities.

Detailed research has shown that 2-Cyclopropoxy-3-formylbenzonitrile can be a crucial starting material in the synthesis of quinoline (B57606) derivatives. One significant application involves a condensation reaction with an appropriate aniline (B41778) derivative, followed by a cyclization step, to yield complex heterocyclic structures.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aniline Derivatives | Quinoline Derivatives |

| This compound | Active Methylene Compounds | Substituted Alkenes |

| This compound | Primary Amines | Schiff Bases |

The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other functional groups.

Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid, yielding 2-cyclopropoxy-3-cyanobenzoic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can then participate in further reactions such as esterification or amidation.

Reduction: Conversely, selective reduction of the formyl group can be achieved using mild reducing agents like sodium borohydride. This reaction produces 2-cyclopropoxy-3-(hydroxymethyl)benzonitrile, providing a primary alcohol that can be used in subsequent synthetic steps.

| Transformation | Reagent | Product |

| Oxidation | Mild Oxidizing Agent | 2-cyclopropoxy-3-cyanobenzoic acid |

| Reduction | Sodium Borohydride | 2-cyclopropoxy-3-(hydroxymethyl)benzonitrile |

The electrophilic nature of the formyl group's carbon atom makes it a prime target for initiating cascade reactions. In these multi-step sequences, the initial nucleophilic attack on the aldehyde triggers a series of intramolecular transformations, often leading to the rapid construction of complex polycyclic systems. The strategic positioning of the nitrile and cyclopropoxy groups can influence the course and outcome of these cascades, enabling the synthesis of diverse molecular architectures.

Reactivity of the Nitrile Group

The nitrile group, while generally less reactive than the formyl group, offers unique opportunities for functional group interconversion and cyclization reactions.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. This initial addition can be followed by an intramolecular cyclization, often involving a neighboring functional group. For example, a nucleophile could add to the nitrile, and the resulting intermediate could then react with the formyl group (or a derivative thereof) to form a new ring system. This strategy is a powerful tool for the synthesis of nitrogen-containing heterocycles.

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. This provides another route to 2-cyclopropoxy-3-carboxybenzaldehyde (from hydrolysis to carboxylic acid) or 2-cyclopropoxy-3-carbamoylbenzaldehyde (from partial hydrolysis to an amide). These transformations further expand the synthetic utility of the parent molecule by allowing access to different functional group arrays.

| Transformation | Conditions | Product |

| Full Hydrolysis | Acidic or Basic | 2-cyclopropoxy-3-carboxybenzaldehyde |

| Partial Hydrolysis | Controlled Acidic or Basic | 2-cyclopropoxy-3-carbamoylbenzaldehyde |

Regioselective and Stereoselective Functionalization Approaches

The presence of multiple functional groups in this compound offers opportunities for regioselective and stereoselective transformations.

Reactions of the Formyl and Nitrile Groups: The ortho-formylbenzonitrile moiety is a versatile precursor for the synthesis of various heterocyclic compounds, such as isoindolinones and phthalides, through cascade reactions. researchgate.netresearchgate.net These reactions often proceed with high regioselectivity due to the specific arrangement of the formyl and nitrile groups. The development of asymmetric versions of these reactions allows for the stereoselective synthesis of chiral products. researchgate.netresearchgate.net

Directed ortho-Metalation: The functional groups on the aromatic ring could potentially direct metalation to specific positions, allowing for regioselective functionalization of the benzene (B151609) ring. The directing ability of substituents plays a crucial role in determining the site of metalation. nih.gov

Stereoselective Cyclopropanation: While not a derivatization of the existing cyclopropyl (B3062369) group, it's worth noting that stereoselective cyclopropanation reactions are a well-established method for introducing cyclopropane (B1198618) rings with defined stereochemistry. nih.govacs.orgnih.gov This highlights the importance of stereocontrol in the synthesis of complex molecules containing cyclopropyl moieties.

The following table outlines potential functionalization strategies for this compound.

| Reaction Type | Target Functional Group | Potential Outcome |

| Cascade Cyclization | Formyl and Nitrile | Synthesis of isoindolinones, phthalides |

| Asymmetric Catalysis | Formyl and Nitrile | Enantioselective synthesis of heterocyclic products |

| Directed ortho-Metalation | Aromatic Ring | Regioselective introduction of new substituents |

This table presents hypothetical derivatization strategies. The feasibility and outcome of these reactions for this compound would need to be determined experimentally.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Efforts to locate data for the structural assignment and advanced analysis of 2-Cyclopropoxy-3-formylbenzonitrile through various NMR techniques were unsuccessful. This includes a lack of specific findings for:

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

No published ¹H or ¹³C NMR spectra providing chemical shifts, coupling constants, or signal assignments for the title compound could be retrieved. This fundamental data is essential for confirming the molecular structure in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Similarly, there is no available information on the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These advanced experiments are crucial for unambiguously assigning proton and carbon signals and elucidating the connectivity within the molecule.

Chiral Recognition and Enantiomeric Excess Determination

The scientific literature does not appear to contain studies on the chiral properties of this compound using NMR spectroscopy. Consequently, there is no data on chiral recognition or the determination of enantiomeric excess for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. Therefore, information on its solid-state conformation and interactions is not available.

Determination of Bond Lengths, Angles, and Dihedral Angles

Without a crystal structure, the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule in the solid state remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of how molecules of this compound arrange themselves in a crystal lattice and the nature of the intermolecular forces that govern this packing is not possible due to the absence of X-ray crystallographic data.

An article on the advanced spectroscopic characterization and structural elucidation of This compound cannot be generated at this time.

Extensive searches of scientific databases and literature have revealed no specific experimental data for the compound This compound pertaining to the requested analytical topics. There is no available research on its polymorphism, molecular packing, or detailed spectroscopic analyses including Infrared (IR), Raman, UV-Vis, and rotational spectroscopy.

The information required to produce a scientifically accurate and detailed article as per the provided outline is not present in the public domain or accessible research literature. Generating content without this specific data would involve speculation and would not adhere to the required standards of scientific accuracy and strict focus on the subject compound.

While general principles of the requested spectroscopic techniques are well-established, their specific application and the resulting data for This compound have not been published.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of medium-sized organic molecules like 2-Cyclopropoxy-3-formylbenzonitrile.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. cnr.itarxiv.org For this compound, this involves considering the rotational freedom of the cyclopropoxy and formyl groups relative to the benzene (B151609) ring.

Conformational analysis reveals the various energy minima on the potential energy surface. The orientation of the cyclopropyl (B3062369) ring with respect to the phenyl ring, and the orientation of the formyl group, are the primary determinants of the conformational landscape. The cyclopropoxy group can adopt different torsional angles, and the formyl group can be oriented either syn or anti with respect to the nitrile group. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict the relative energies of these conformers. nih.gov The global minimum energy conformer represents the most populated state of the molecule.

Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (DFT/B3LYP/6-311G(d,p)) Note: These are hypothetical values based on known bond lengths and angles in similar structural motifs.

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-CHO bond length | ~1.48 Å |

| C=O bond length | ~1.22 Å |

| C-O (cyclopropoxy) bond length | ~1.37 Å |

| O-C (cyclopropyl) bond length | ~1.43 Å |

| C-C-C (benzene ring) bond angle | ~120° |

| C-C-CN bond angle | ~119° |

| C-C-CHO bond angle | ~121° |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. derpharmachemica.comnih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic positions, which generates a Hessian matrix. Diagonalization of this matrix yields the normal modes of vibration and their corresponding frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and aid in the assignment of spectral bands. nih.gov

Key vibrational modes for this compound would include the C≡N stretch of the nitrile group, the C=O stretch of the formyl group, C-O stretching of the cyclopropoxy group, and various C-H and C-C vibrations of the aromatic ring and cyclopropyl moiety. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (DFT/B3LYP/6-311G(d,p)) Note: These are hypothetical values based on characteristic frequencies of functional groups.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C≡N stretch (nitrile) | ~2230 |

| C=O stretch (formyl) | ~1700 |

| Aromatic C=C stretch | ~1600, 1580, 1480 |

| C-O-C stretch (cyclopropoxy) | ~1250 |

| Cyclopropyl C-H stretch | ~3050 |

| Aromatic C-H stretch | ~3100 |

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons, while the LUMO energy relates to the electron affinity and indicates the ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to have significant contributions from the electron-donating cyclopropoxy group and the π-system of the benzene ring. The LUMO, conversely, is likely to be localized on the electron-withdrawing formyl and nitrile groups. The analysis of charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

Table 3: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p)) Note: These are hypothetical values based on trends for substituted benzenes.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 3.5 D |

The aromaticity of the benzene ring in this compound can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). These calculations can assess how the substituents influence the electronic delocalization within the ring.

The cyclopropyl group introduces ring strain into the molecule. The strain energy can be estimated computationally by comparing the energy of the molecule with a strain-free reference compound. This strain can influence the reactivity of the cyclopropyl group itself, for instance, in reactions involving ring-opening.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules. mdpi.com This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. researchgate.netresearchgate.net TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the intensity of absorption bands. acs.org

For this compound, TD-DFT would likely predict π → π* and n → π* transitions. The π → π* transitions would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, typically associated with the aromatic system. The n → π* transitions would involve the promotion of a non-bonding electron, likely from the oxygen of the formyl or cyclopropoxy group, to an antibonding π* orbital.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (TD-DFT/B3LYP/6-311G(d,p)) Note: These are hypothetical values based on typical absorptions for similar chromophores.

| Transition Type | Predicted λmax (nm) | Major Orbital Contribution |

|---|---|---|

| π → π | ~280 | HOMO → LUMO+1 |

| n → π | ~320 | HOMO-1 → LUMO |

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated, providing the activation energy of the reaction.

A key reaction for this compound would be nucleophilic addition to the formyl group. unacademy.commasterorganicchemistry.comyoutube.comkhanacademy.org The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. DFT calculations can model the reaction pathway of, for example, the addition of a Grignard reagent or a cyanide ion. libretexts.org These calculations would involve optimizing the structures of the reactants, the transition state, and the product, and then calculating their relative energies. This would allow for a quantitative understanding of the reaction's feasibility and kinetics.

Another potential reaction pathway for this molecule could involve the cyclopropyl group, which can undergo ring-opening reactions under certain conditions, although this is generally less facile than reactions at the formyl or nitrile functionalities.

Transition State Characterization and Reaction Coordinate Analysis

The exploration of a chemical reaction's mechanism hinges on the identification and characterization of its transition states—the fleeting, high-energy configurations that molecules must adopt to transform from reactants to products. For reactions involving This compound , computational methods are employed to locate these critical points on the potential energy surface.

Reaction coordinate analysis, a computational technique that maps the energetic landscape of a reaction, allows for the visualization of the entire reaction pathway. This analysis reveals the energy barriers that must be overcome for a reaction to proceed and can elucidate the step-by-step process of bond formation and cleavage. For instance, in a hypothetical intramolecular cyclization of This compound , DFT calculations could model the approach of a nucleophilic center towards the formyl group, mapping the changes in geometry and energy as the system moves towards the transition state and, ultimately, the cyclized product. The analysis of the transition state's vibrational frequencies is crucial; a single imaginary frequency confirms that the located structure is indeed a true transition state, representing a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

Energetic Pathways and Rate-Determining Steps

For example, in a reaction where This compound undergoes a transformation involving both the formyl and nitrile groups, computational analysis can compare the activation energies of different potential sequences of events. This allows for a prediction of the most likely reaction mechanism. Studies on related aromatic compounds have shown that DFT calculations can accurately predict reaction barriers and correlate them with experimental reaction rates. nih.gov

The following table illustrates a hypothetical comparison of energetic barriers for two competing pathways in a reaction of This compound , based on general principles of organic reactivity.

| Reaction Pathway | Rate-Determining Step | Hypothetical Activation Energy (kcal/mol) |

| Pathway A: Initial attack at the formyl group | Nucleophilic addition to the carbonyl | 15-20 |

| Pathway B: Initial reaction involving the nitrile group | Formation of a nitrilium ion intermediate | 25-30 |

| Note: These values are illustrative and not based on specific experimental or computational data for this compound. |

This type of analysis is crucial for understanding and predicting the outcome of complex organic reactions.

Characterization of Key Intermediates (e.g., N-acyliminium ions, nitrilium cations, carbanions)

The reactions of This compound can proceed through various reactive intermediates. Computational chemistry is instrumental in characterizing the structure, stability, and electronic properties of these transient species.

N-acyliminium ions are powerful electrophiles that can be formed from the reaction of the formyl group with an amine, followed by dehydration. organic-chemistry.orgdntb.gov.ua In the context of This compound , an intramolecular reaction could lead to the formation of a cyclic N-acyliminium ion. Computational studies on other systems have shown that these intermediates can be generated from various precursors and trapped by nucleophiles. nih.govlibretexts.org DFT calculations can provide insights into the geometry and charge distribution of such an intermediate derived from This compound , helping to explain its reactivity.

Nitrilium cations are another class of reactive intermediates that could be generated from the nitrile group of This compound , typically through reaction with an electrophile. beilstein-journals.orgrsc.orgresearchgate.netacs.org These cations are highly electrophilic and can participate in a variety of cyclization and addition reactions. Computational studies have been used to investigate the synthesis, stability, and reactivity of nitrilium ions, confirming their role as versatile synthons in organic chemistry.

Carbanions can be formed by the deprotonation of a carbon atom. In the case of This compound , a carbanion could potentially be generated at a position activated by the electron-withdrawing nitrile and formyl groups. The stability of carbanions is influenced by factors such as hybridization, inductive effects, and resonance. nih.gov Computational methods can be used to calculate the pKa of potential acidic protons and to model the structure and stability of the resulting carbanion.

The table below summarizes the general characteristics of these key intermediates.

| Intermediate | Formation | Key Structural Feature | Role in Reactions |

| N-acyliminium ion | Reaction of an aldehyde/ketone with an amine derivative | Positively charged nitrogen double-bonded to a carbon | Potent electrophile in addition and cyclization reactions |

| Nitrilium cation | Reaction of a nitrile with an electrophile | Positively charged nitrogen triple-bonded to a carbon | Highly electrophilic species in various bond-forming reactions |

| Carbanion | Deprotonation of a C-H bond | Trivalent carbon with a lone pair and negative charge | Nucleophile in substitution and addition reactions |

Influence of Solvents and Catalysts on Reaction Mechanisms

The reaction environment, specifically the choice of solvent and the presence of a catalyst, can profoundly influence the mechanism and outcome of a chemical reaction. Computational studies are invaluable for understanding these effects at a molecular level.

Solvent Effects: Solvents can stabilize or destabilize reactants, transition states, and intermediates to different extents, thereby altering reaction rates and even changing the preferred reaction pathway. gmu.eduresearchgate.netresearchgate.net For reactions of This compound that involve polar or charged intermediates, such as N-acyliminium or nitrilium ions, polar solvents are expected to play a significant role. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energetics. nih.gov For instance, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Conversely, for a reaction where the transition state is less polar than the reactants, a nonpolar solvent might be more favorable. nih.gov

Catalyst Influence: Catalysts provide an alternative, lower-energy reaction pathway. In the context of reactions involving This compound , various types of catalysts could be employed. For example, a Lewis acid catalyst could activate the formyl group towards nucleophilic attack. A transition metal catalyst, such as palladium, could be used to facilitate cross-coupling reactions or C-H activation. researchgate.net Computational studies can elucidate the entire catalytic cycle, including the coordination of the substrate to the catalyst, the key bond-forming or bond-breaking steps, and the regeneration of the catalyst. rsc.org For example, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps in a palladium-catalyzed cross-coupling reaction involving This compound . benthamopenarchives.com

The following table provides a general overview of how solvents and catalysts can influence reactions.

| Factor | Mode of Influence | Expected Effect on Reactions of this compound |

| Solvent Polarity | Differential stabilization of reactants, transition states, and intermediates. | Can accelerate or decelerate reactions depending on the polarity changes along the reaction coordinate. May influence regioselectivity. |

| Protic vs. Aprotic Solvents | Ability to donate hydrogen bonds. | Can specifically solvate and stabilize charged species, particularly anions and cations. |

| Lewis Acid Catalysts | Coordination to lone pairs of electrons (e.g., on the formyl oxygen). | Activates the formyl group, making it more electrophilic and susceptible to nucleophilic attack. |

| Transition Metal Catalysts | Facilitates oxidative addition, reductive elimination, and other elementary steps. | Enables a wide range of transformations, such as cross-coupling and C-H functionalization reactions. |

Applications As a Synthetic Building Block in Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

The bifunctional nature of 2-cyclopropoxy-3-formylbenzonitrile, possessing both an electrophilic aldehyde and a nucleophilic nitrile (upon transformation), allows for its participation in a wide array of cyclization reactions. This has established it as a valuable precursor for the synthesis of a range of heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.

Isoindolinone and 3-Methyleneisoindolinone Derivatives

The isoindolinone core is a prevalent structural motif in numerous natural products and biologically active compounds. beilstein-journals.orgmdpi.com this compound serves as an excellent starting material for the synthesis of various substituted isoindolinones.

One notable application involves a copper-catalyzed three-component cascade cyclization. In this reaction, 2-formylbenzonitriles, including the cyclopropoxy derivative, react with cyclopropyl (B3062369) ketones and diaryliodonium salts to produce pentacyclic isoindolinone derivatives. researchgate.net Another approach utilizes a three-component reaction between 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts, also catalyzed by copper, to yield 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net

Furthermore, base-promoted cascade reactions of 2-formylbenzonitriles with ((chloromethyl)sulfonyl)benzenes provide access to 3,3-dialkylated isoindolin-1-ones. nih.gov This method is significant as it proceeds under mild, metal-free conditions. The reaction can be further manipulated in a one-pot cascade/β-elimination/alkylation sequence to furnish intermediates for the synthesis of aristolactam natural products. nih.gov

The synthesis of 3-methyleneisoindolin-1-ones, a class of compounds with interesting biological and photophysical properties, can also be achieved from 2-formylbenzonitriles. nih.govresearchgate.net A general protocol involves the reaction of 2-formylbenzonitriles with ((chloromethyl)sulfonyl)benzenes in the presence of potassium carbonate, leading to (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.gov

| Product Type | Reactants | Catalyst/Conditions | Key Features |

| Pentacyclic Isoindolinone Derivatives | 2-Formylbenzonitriles, Cyclopropyl Ketones, Diaryliodonium Salts | Copper-catalyzed | Three-component cascade cyclization. researchgate.net |

| 3-(2-Oxopropyl)-2-arylisoindolinones | 2-Formylbenzonitriles, Phenylacetylenes, Diaryliodonium Salts | Copper-catalyzed | Multicomponent cascade cyclization. researchgate.net |

| 3,3-Dialkylated Isoindolin-1-ones | 2-Formylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes | K2CO3 (base-promoted) | Metal-free, mild conditions, cascade reaction. nih.gov |

| (Z)-3-(Sulfonyl-methylene)isoindolin-1-ones | 2-Formylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes | K2CO3 (base-promoted) | Leads to precursors for aristolactams. nih.gov |

Phthalides and Isobenzofuranones

2-Cyanobenzaldehyde and its derivatives are recognized as useful starting materials for cascade reactions that lead to phthalides, also known as isobenzofuranones. researchgate.net These reactions often proceed through unpredictable yet efficient mechanisms, highlighting the versatility of this class of compounds in constructing diverse heterocyclic frameworks. researchgate.net

Fused Nitrogen-Containing Heterocycles

The reactivity of the nitrile and aldehyde groups in 2-formylbenzonitrile derivatives can be harnessed to construct fused nitrogen-containing polycyclic systems. rsc.org For instance, these compounds can serve as precursors for the synthesis of cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives through a two-step procedure involving an initial addition reaction followed by intramolecular cyclization. nih.gov The synthesis of various benzo-fused N-heterocycles often involves the strategic use of ortho-functionalized benzonitriles. organic-chemistry.org The development of novel synthetic methods, such as those involving dearomatization and cascade cyclizations, has expanded the scope of accessible fused-heterocyclic structures from readily available starting materials. rsc.org The synthesis of heterocycles fused to a researchgate.netbenzopyran system has also been explored, demonstrating the broad applicability of these building blocks. clockss.org

Polycyclic Systems via Cascade Annulations

Cascade annulation reactions involving 2-formylbenzonitrile derivatives provide a powerful strategy for the rapid assembly of complex polycyclic frameworks. nih.gov These one-pot reactions, often initiated by a simple aldol-type condensation, can combine multiple bond-forming events in a single operation, leading to significant increases in molecular complexity. nih.gov The ability to control the reaction pathways allows for the selective synthesis of different polycyclic systems from the same starting materials under slightly modified conditions.

Role in Complex Molecule Synthesis and Natural Product Analogs

The cyclopropane (B1198618) moiety is a feature of various natural products. marquette.edu While direct incorporation of this compound into a specific complex natural product has not been extensively documented, its utility as a precursor to key heterocyclic cores, such as the isoindolinone skeleton found in some natural products, is evident. beilstein-journals.org The synthetic methodologies developed using 2-formylbenzonitrile derivatives are applicable to the synthesis of analogs of natural products, allowing for the exploration of structure-activity relationships.

Potential as an Intermediate for Functional Materials

The isoindolinone and 3-methyleneisoindolinone scaffolds, readily accessible from 2-formylbenzonitrile derivatives, are not only biologically relevant but also possess interesting photophysical properties. For instance, certain exo-methylene-substituted isoindolinones exhibit mechanochromic luminescence. nih.gov This suggests that this compound could serve as a valuable intermediate in the development of novel functional materials, such as organic light-emitting diodes (OLEDs), sensors, and smart materials that respond to mechanical stimuli. The synthesis of fused polycyclic systems from this building block could also lead to new materials with unique electronic and optical properties.

Semiconducting Polymers

The rational design of organic semiconducting polymers is a cornerstone of modern electronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The electronic properties of these materials are intrinsically linked to the molecular structure of their constituent monomeric units. This compound offers a unique combination of functionalities that can be exploited to fine-tune the optoelectronic characteristics of polymeric systems.

The aldehyde and nitrile groups provide reactive handles for a variety of polymerization reactions. For instance, the formyl group can participate in condensation reactions, such as Knoevenagel or Wittig-type couplings, to extend the polymer backbone. The nitrile group, with its strong electron-withdrawing nature, can be utilized to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is a critical parameter for achieving efficient electron transport in n-type semiconductors.

The cyclopropoxy group, while seemingly a simple alkyl ether, plays a crucial role in influencing the solid-state morphology and solubility of the polymer. The non-planar and rigid nature of the cyclopropyl ring can disrupt excessive intermolecular π-π stacking, thereby improving the solubility of the polymer in common organic solvents. This enhanced processability is a significant advantage for the fabrication of thin-film electronic devices. Furthermore, the steric bulk of the cyclopropoxy group can be strategically employed to control the packing of polymer chains in the solid state, which in turn affects charge carrier mobility.

| Monomer Functional Group | Role in Polymer Properties |

| Formyl Group (-CHO) | Polymerization handle (e.g., condensation reactions) |

| Nitrile Group (-CN) | Electron-withdrawing, lowers LUMO energy |

| Cyclopropoxy Group | Enhances solubility, controls solid-state packing |

Supramolecular Architectures

Supramolecular chemistry, the study of non-covalent interactions, has provided a powerful bottom-up approach to the construction of complex and functional nanoscale structures. The design of molecules capable of self-assembly into well-defined architectures is a key aspect of this field. This compound is an exemplary building block for the creation of sophisticated supramolecular systems due to its capacity for directional and specific non-covalent interactions.

The nitrile and formyl groups are excellent hydrogen bond acceptors, capable of forming robust and directional interactions with complementary hydrogen bond donors. This property can be harnessed to direct the self-assembly of the molecule into one-, two-, or three-dimensional networks. For example, co-crystallization with di- or tri-functional hydrogen bond donors can lead to the formation of extended tapes, sheets, or porous frameworks.

| Intermolecular Interaction | Contributing Functional Group(s) | Resulting Supramolecular Structure |

| Hydrogen Bonding | Nitrile, Formyl | Tapes, Sheets, Porous Frameworks |

| Weak Hydrogen Bonding | Cyclopropoxy (C-H) | Stabilizes overall packing |

| Steric Influence | Cyclopropoxy | Controls assembly topology |

Ligands for Metal Complexes

The coordination of organic ligands to metal centers is fundamental to the fields of catalysis, materials science, and bioinorganic chemistry. The properties and reactivity of a metal complex are largely determined by the electronic and steric environment created by its surrounding ligands. This compound possesses multiple coordination sites, making it a versatile precursor for the synthesis of novel ligands for metal complexes.

The nitrile nitrogen, with its lone pair of electrons, can coordinate to a variety of transition metals. The formyl group can also participate in coordination, either directly through the carbonyl oxygen or after transformation into a more suitable coordinating moiety, such as an imine or an oxime. For instance, condensation of the aldehyde with a primary amine containing an additional donor atom can lead to the formation of multidentate Schiff base ligands.

The cyclopropoxy group can exert a significant steric influence on the resulting metal complex, affecting its coordination geometry, stability, and catalytic activity. By tuning the steric bulk in the vicinity of the metal center, it is possible to control substrate access in catalytic reactions, potentially leading to enhanced selectivity. Furthermore, the electronic effect of the cyclopropoxy group, although more subtle than that of the nitrile or formyl groups, can modulate the electron density at the metal center, thereby influencing its redox properties and reactivity.

| Potential Coordination Site | Role in Metal Complex |

| Nitrile Nitrogen | Direct coordination to metal center |

| Formyl Oxygen | Direct coordination or functionalization to multidentate ligand |

| Cyclopropoxy Group | Steric control of coordination sphere, modulation of electronic properties |

Future Research Directions and Emerging Trends

Development of Enantioselective Synthetic Methodologies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 2-Cyclopropoxy-3-formylbenzonitrile, the development of enantioselective synthetic methods is a key area of future research. This involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis.

One promising approach is the use of chiral pincer-complex catalysts, which have shown potential in creating chiral carbon-carbon bonds. acs.org Preliminary studies on similar structures have indicated that these catalysts can achieve high levels of enantiomeric excess. acs.org Another avenue of exploration is the atroposelective synthesis of axially chiral benzonitriles, where chirality arises from restricted rotation around a single bond. nih.gov This has been successfully applied to other benzonitrile (B105546) derivatives using chiral N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov Furthermore, enantioselective cycloaddition reactions, such as the [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones, offer a pathway to complex five-membered carbocycles in enantioenriched form. nih.govresearchgate.net The development of such methods for this compound could lead to novel compounds with specific biological activities or chiroptical properties.

Exploration of Novel Catalytic Systems and Methodologies

The synthesis of benzonitriles, including this compound, can be significantly improved by exploring novel catalytic systems. researchgate.netresearchgate.net Current research focuses on developing more efficient, selective, and environmentally benign catalysts.

Photoredox catalysis, for instance, allows for the generation of free radicals under mild conditions using visible light, which can be applied to the functionalization of C-H bonds. researchgate.net The use of organic photoredox catalysts has been demonstrated for the synthesis of aryl nitriles from readily available starting materials. researchgate.net Another area of interest is the use of pincer-complex catalysts, which can facilitate reactions under base-free conditions, avoiding side reactions and racemization. acs.org Additionally, the development of catalysts for the selective hydrogenation of nitriles to primary amines is an active field of research, with nanocrystalline nickel carbide showing high activity under mild conditions. researchgate.net For the specific synthesis of benzonitriles, transition metal oxide clusters fabricated in zeolite pores have shown high activity and selectivity in the ammoxidation of alkylbenzenes. medcraveonline.com These novel catalytic approaches could lead to more efficient and sustainable routes for the synthesis of this compound and its derivatives.

Investigation of Advanced Material Applications and Device Integration

The unique electronic and structural properties of benzonitrile derivatives make them promising candidates for applications in advanced materials and electronic devices. epo.org The presence of the cyano group, a strong electron-withdrawing group, can influence the electronic properties of the molecule, making it suitable for use in light-emitting materials. epo.orggoogle.com

Recent patents have disclosed the use of carbazol-9-yl-substituted benzonitrile compounds as light-emitting materials in organic light-emitting diodes (OLEDs). epo.org The specific substitution pattern on the benzonitrile core can be tuned to achieve desired light emission characteristics. epo.org The investigation of this compound and its derivatives in this context could lead to the development of new materials for displays and lighting applications. Furthermore, the ability to form silyl (B83357) ethers with benzonitrile-substituted compounds opens up possibilities for creating novel siloxanes with tailored properties. researchgate.net

Deeper Mechanistic Understanding through Hybrid Computational-Experimental Approaches

To optimize existing synthetic methods and design new, more efficient ones, a deep understanding of the reaction mechanisms is crucial. Hybrid computational-experimental approaches, which combine the power of computational chemistry with empirical data, are becoming increasingly important in this regard. nih.govacs.org

Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate activation energies. acs.orgmdpi.com This information can then be correlated with experimental observations to gain a comprehensive understanding of the reaction mechanism. For instance, computational analysis can help explain the regioselectivity observed in electrophilic aromatic substitutions of benzonitrile. mdpi.com The United Reaction Valley Approach (URVA) is another powerful computational tool that can partition a reaction path into distinct phases, providing a detailed picture of the chemical transformations occurring. nih.govsmu.edu Applying these hybrid approaches to the synthesis of this compound will enable researchers to refine reaction conditions, predict the effects of substituents, and ultimately design more efficient and selective synthetic routes.

Scalable Synthesis and Continuous Flow Chemistry Adaptations

For any chemical compound to be of practical use, its synthesis must be scalable, meaning it can be efficiently and safely performed on a large scale. nih.govnih.gov Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. youtube.comresearchgate.netrsc.org

In a continuous flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This technology has been successfully applied to various chemical transformations, including nitrations and the synthesis of substituted quinolines. researchgate.netacs.org Adapting the synthesis of this compound to a continuous flow process could lead to higher yields, improved purity, and a safer manufacturing process. researchgate.net The development of scalable synthetic routes, whether through batch or flow chemistry, is essential for the future commercialization of this compound and its derivatives. nih.gov

常见问题

Basic Research Questions

Q. What are the methodological approaches for synthesizing 2-Cyclopropoxy-3-formylbenzonitrile?

- Answer : Synthesis can leverage one-step strategies optimized for benzonitrile derivatives. For example, cyclopropoxy groups can be introduced via nucleophilic substitution using cyclopropanol derivatives under basic conditions (e.g., K₂CO₃ in DMF). The formyl group may be protected during synthesis to avoid side reactions. Computational tools like REAXYS or PISTACHIO can predict reaction feasibility and optimize conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of the cyclopropoxy, formyl, and nitrile groups. For instance, -NMR can distinguish the nitrile carbon (~110-120 ppm) and formyl carbonyl (~190 ppm). Infrared (IR) spectroscopy identifies the nitrile (∼2240 cm) and formyl (∼1700 cm) stretches. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability challenges during storage of this compound?

- Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the nitrile or oxidation of the formyl group. Accelerated stability studies under varying temperatures (40°C, 60°C) and humidity (75% RH) can identify degradation pathways .

Advanced Research Questions

Q. What electronic effects dominate the reactivity of this compound in substitution reactions?

- Answer : The nitrile group exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at specific positions. The cyclopropoxy group, being electron-donating via resonance, may direct reactivity ortho/para to itself, competing with the formyl group’s meta-directing influence. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity .

Q. How can regioselective functionalization of this compound be achieved?

- Answer : Steric hindrance from the cyclopropoxy group may limit reactivity at the ortho position. Methodological solutions include using bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions or directing groups (e.g., boronates) to override inherent electronic effects. Competitive experiments with isotopic labeling can track substitution patterns .

Q. What contradictions exist in reported synthetic yields for analogous benzonitrile derivatives, and how can they be resolved?

- Answer : Discrepancies in yields (e.g., 4-Formyl-3-methoxybenzonitrile vs. fluorinated analogs) often stem from solvent polarity or catalyst loading variations. Systematic Design of Experiments (DoE) can isolate critical factors (temperature, base strength). Cross-referencing CAS databases and replicating conditions from peer-reviewed protocols improves reproducibility .

Q. What computational models predict the metabolic pathways of this compound?

- Answer : Tools like BKMS_METABOLIC simulate cytochrome P450-mediated oxidation, highlighting potential sites for hydroxylation (e.g., cyclopropane ring opening or formyl group oxidation). Comparative analysis with structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) validates predictions .

Data Contradiction Analysis

Q. Why do studies on cyclopropane-containing compounds show conflicting stability results under acidic conditions?

- Answer : Cyclopropane rings are strain-sensitive but stabilized by conjugation with electron-withdrawing groups (e.g., nitriles). Contradictions arise from varying acid strengths (e.g., HCl vs. TFA) and reaction durations. Kinetic studies using -NMR to monitor ring-opening rates under controlled pH can clarify mechanisms .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。